Diniconazole

Description

Diniconazole is a conazole fungicide used to control a range of diseases including mildew, bunts and smuts systemically with curative and protective action. It also inhibits the demethylation of steroids distrupting ergosterol biosynthesis.

structure given in first source

Properties

IUPAC Name |

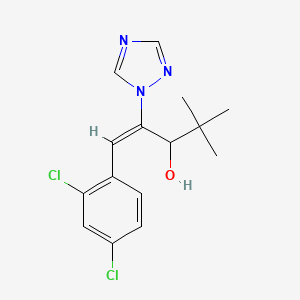

(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUIAKEJMZPQG-AWNIVKPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040363 |

Source

|

| Record name | Diniconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-24-3, 70217-36-6 |

Source

|

| Record name | Diniconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclopentezol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diniconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diniconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(2,4-dichlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 70217-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X82HVO1N83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An SEO-Driven, In-Depth Analysis of a Broad-Spectrum Triazole Fungicide

Abstract

Diniconazole is a potent, systemic triazole fungicide recognized for its broad-spectrum efficacy against a wide array of fungal pathogens in agricultural and horticultural applications. As a sterol biosynthesis inhibitor (SBI), its primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of the C14-demethylase enzyme (CYP51), a critical step in the ergosterol biosynthesis pathway. This technical guide provides a comprehensive overview for researchers, delving into the physicochemical properties, stereoisomerism, and fungicidal mechanism of Diniconazole. Furthermore, it presents detailed experimental protocols for its chemical synthesis, residue analysis, and the assessment of its ecotoxicological impact on non-target organisms. The guide also explores its environmental fate, including degradation pathways, and collates SEO-driven, long-tail keywords to enhance the discoverability of related scientific research.

Introduction: Understanding Diniconazole

Diniconazole, with the IUPAC name (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, is a synthetic conazole fungicide introduced to control a range of diseases such as powdery mildew, bunts, and smuts.[1][2] Its systemic nature allows it to be absorbed and translocated within plant tissues, providing both protective and curative action against fungal infections.[1] The molecule's structure, featuring a dichlorophenyl group and a triazole ring, is key to its biological activity and also influences its environmental behavior and persistence.[3] For researchers, a deep understanding of its chemical and biological characteristics is fundamental for developing novel applications, assessing environmental risk, and devising effective analytical strategies.

This guide is structured to provide a logical progression of information, beginning with the fundamental chemistry of Diniconazole and its mechanism of action, followed by practical, field-proven methodologies for its study, and concluding with its broader environmental and toxicological implications.

A Note on Long-Tail Keywords for Scientific Researchers

To facilitate discoverability within the scientific community, this document is optimized with long-tail keywords that researchers are likely to use. These include:

-

Diniconazole mechanism of action in fungi

-

Enantioselective degradation of diniconazole in soil

-

Toxicological effects of diniconazole enantiomers

-

Quantitative analysis of diniconazole in water samples

-

Diniconazole residue analysis using HPLC-MS/MS

-

Impact of diniconazole on soil microbial community diversity

-

Photodegradation pathways of diniconazole

-

Diniconazole-induced oxidative stress in aquatic organisms

-

Laboratory synthesis of triazole fungicides

-

Diniconazole as a plant growth regulator

Chapter 1: Physicochemical Properties and Stereoisomerism

A thorough understanding of Diniconazole's physicochemical properties is essential for predicting its environmental fate, designing effective formulations, and developing analytical methods.

1.1 Core Chemical Properties

Diniconazole is a white to off-white solid with low aqueous solubility and low volatility, characteristics that contribute to its persistence in soil and water systems.[1] Its chlorinated hydrocarbon nature enhances its lipophilicity, allowing for effective penetration of biological membranes.[3]

| Property | Value | Source |

| IUPAC Name | (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol | [4] |

| CAS Number | 83657-24-3 (for racemate) | [1] |

| Molecular Formula | C₁₅H₁₇Cl₂N₃O | [4] |

| Molecular Weight | 326.22 g/mol | [4] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [5] |

| Physical State | White to off-white solid | [4] |

1.2 The Significance of Stereoisomerism

Diniconazole is a chiral compound, possessing both a chiral center and a C=C double bond, which gives rise to four stereoisomers: (E,R), (E,S), (Z,R), and (Z,S).[6] This is a critical consideration for researchers, as these isomers can exhibit significant differences in their biological activity, degradation rates, and ecotoxicity.

The more active enantiomer is Diniconazole-M , which is the (R)-enantiomer.[7] This enantiomer is often responsible for the majority of the fungicidal activity.[7] The differential bioactivity underscores the importance of enantioselective analysis in both efficacy studies and environmental risk assessment. For instance, studies on the dissipation of Diniconazole in fruits have shown that the S-enantiomer can degrade preferentially, leading to an enrichment of the more active R-enantiomer over time.[2]

Chapter 2: Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Diniconazole belongs to the triazole class of fungicides, which act as Demethylation Inhibitors (DMIs).[8] The core mechanism is the targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity and function of the fungal cell membrane.[4]

2.1 The Ergosterol Biosynthesis Pathway

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[9] The biosynthesis of ergosterol is a complex, multi-step process. Diniconazole specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51) encoded by the ERG11 gene.[8]

Causality of Inhibition: The nitrogen atom (N4) in the triazole ring of Diniconazole binds to the heme iron atom in the active site of the CYP51 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site. The inhibition of 14α-demethylation leads to a depletion of ergosterol and a simultaneous accumulation of toxic, methylated sterol precursors within the fungal cell.[4] This disruption of sterol composition severely impairs the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components, ultimately resulting in the cessation of fungal growth and cell death.[4]

Caption: Mechanism of Diniconazole action on the fungal ergosterol biosynthesis pathway.

Chapter 3: Methodologies for the Researcher

This chapter provides detailed, actionable protocols for the synthesis, analysis, and biological assessment of Diniconazole. These methods are designed to be self-validating and are grounded in established scientific principles.

3.1 Experimental Protocol: Laboratory Synthesis of Diniconazole

The synthesis of Diniconazole involves a multi-step process, beginning with commercially available precursors. This protocol is based on established organometallic and heterocyclic chemistry principles.[4]

Rationale: The synthesis strategy relies on building the carbon skeleton first via a Grignard reaction, followed by oxidation to a ketone, which then serves as an electrophile for the nucleophilic addition of the triazole ring. This sequence ensures high yields and good control over the final structure.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and gently warm to activate the magnesium.

-

Add a solution of tert-butyl chloride (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

-

Once the reaction is complete (magnesium is consumed), cool the solution to 0 °C.

-

-

Grignard Reaction with 2,4-Dichlorobenzaldehyde:

-

Dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate alcohol.

-

-

Oxidation to the Ketone:

-

Dissolve the intermediate alcohol in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ketone. Purify by column chromatography if necessary.

-

-

Formation of the Triazole Linkage:

-

In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).

-

Add 1,2,4-triazole (1.1 eq) portion-wise at 0 °C and stir until hydrogen evolution ceases.

-

Add a solution of the ketone (1.0 eq) in anhydrous DMF dropwise to the triazole salt solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield Diniconazole.

-

3.2 Experimental Protocol: Residue Analysis in Soil and Biota by LC-MS/MS

This protocol provides a robust method for the extraction, clean-up, and quantification of Diniconazole residues in complex matrices like soil and animal tissues.

Rationale: The combination of a QuEChERS-style extraction, solid-phase extraction (SPE) clean-up, and detection by tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to detect low-level residues in complex environmental and biological samples.

Caption: General workflow for Diniconazole residue analysis in environmental samples.

Step-by-Step Methodology:

-

Extraction:

-

Weigh 20.0 g of the homogenized sample (e.g., soil, fish tissue) into a centrifuge tube.

-

Add 100 mL of an acetone/n-hexane mixture (e.g., 1:2 v/v) and homogenize at high speed for 2 minutes.

-

Centrifuge at 2,500 rpm for 5 minutes and collect the organic supernatant.

-

Repeat the extraction on the remaining pellet with 50 mL of n-hexane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to near dryness at <40°C using a rotary evaporator.

-

-

Defatting/Partitioning (for fatty matrices):

-

Dissolve the residue from Step 1 in 30 mL of n-hexane.

-

Perform liquid-liquid extraction three times with 30 mL portions of n-hexane-saturated acetonitrile.

-

Combine the acetonitrile extracts and concentrate to dryness at <40°C.

-

Dissolve the final residue in n-hexane to a known volume (e.g., 10 mL).

-

-

Clean-up (Solid-Phase Extraction):

-

Condition a synthetic magnesium silicate SPE cartridge (e.g., 1000 mg) with n-hexane.

-

Load the sample extract from Step 2 onto the cartridge.

-

Wash the cartridge with n-hexane to remove non-polar interferences.

-

Elute Diniconazole from the cartridge using an appropriate solvent mixture (e.g., acetone/n-hexane).

-

Concentrate the eluate to dryness and reconstitute in a known volume of mobile phase (e.g., acetonitrile/water, 1:1 v/v).

-

-

LC-MS/MS Analysis:

-

Instrumentation: Use a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier to improve ionization) is common.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode. Select at least two specific precursor-to-product ion transitions for quantification and confirmation.

-

Quantification: Prepare a calibration curve using certified reference standards of Diniconazole. Calculate the concentration in the sample based on the peak area or height relative to the calibration curve.

-

3.3 Experimental Protocol: Assessing Impact on Soil Microbial Communities

This protocol outlines a method to evaluate the effects of Diniconazole on the structure and diversity of soil bacterial and fungal communities using next-generation sequencing.

Rationale: 16S rRNA (for bacteria) and ITS (Internal Transcribed Spacer, for fungi) gene amplicon sequencing are powerful, culture-independent methods to profile complex microbial communities. This approach provides a comprehensive view of how a chemical stressor like Diniconazole can alter microbial diversity and community composition.

Step-by-Step Methodology:

-

Experimental Setup and Soil Sampling:

-

Prepare soil microcosms and treat them with different concentrations of Diniconazole (including a control with no fungicide).

-

Incubate the microcosms under controlled conditions (temperature, moisture).

-

Collect soil samples at various time points (e.g., day 0, 7, 30, 60) to assess temporal changes. Store samples at -80°C prior to DNA extraction.

-

-

Soil DNA Extraction:

-

Use a commercially available soil DNA extraction kit that is designed to handle inhibitors like humic acids (e.g., DNeasy PowerSoil Kit, Qiagen).

-

Follow the manufacturer's protocol to extract total genomic DNA from approximately 0.25-0.5 g of soil.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

-

PCR Amplification of Marker Genes:

-

For Bacteria: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F/805R) that are barcoded for multiplexing.

-

For Fungi: Amplify the ITS1 or ITS2 region using universal fungal primers (e.g., ITS1F/ITS2) that are also barcoded.

-

Perform PCR in triplicate for each sample to minimize amplification bias. Use a high-fidelity DNA polymerase.

-

Verify the PCR products by running a small volume on an agarose gel to confirm the correct amplicon size.

-

-

Library Preparation and Sequencing:

-

Pool the triplicate PCR products for each sample.

-

Purify the pooled amplicons (e.g., using AMPure XP beads).

-

Quantify the purified library and pool all samples in equimolar concentrations.

-

Sequence the final library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Quality Control: Demultiplex the raw sequencing reads based on their barcodes and perform quality filtering (e.g., using QIIME 2 or DADA2) to remove low-quality reads and chimeras.

-

Taxonomic Assignment: Cluster the high-quality sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Assign taxonomy to these sequences by comparing them against a reference database (e.g., SILVA or Greengenes for 16S; UNITE for ITS).

-

Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Chao1 richness) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) to compare community composition between different treatments and time points. Visualize beta diversity using ordination plots like Principal Coordinate Analysis (PCoA).

-

Statistical Analysis: Use statistical tests (e.g., PERMANOVA) to determine if the observed differences in microbial communities between treatments are statistically significant.

-

Chapter 4: Environmental Fate and Degradation

Diniconazole's persistence and degradation pathways are critical for assessing its environmental risk. Its low solubility and volatility contribute to its tendency to remain in soil and aquatic systems.[1]

4.1 Photodegradation

Sunlight is a significant factor in the degradation of Diniconazole on plant and soil surfaces.[10] The primary photodegradation reaction involves the geometrical isomerization of the more stable (E)-isomer to the (Z)-isomer. This is often followed by an intramolecular cyclization reaction, forming a cyclized derivative.[11]

Caption: Primary photodegradation pathway of Diniconazole.

4.2 Microbial Degradation

In soil and water, microbial activity plays a role in the degradation of Diniconazole, though the process can be slow, leading to its classification as a persistent compound.[1] The degradation half-life of Diniconazole enantiomers in fruit crops ranges from approximately 2.5 to 7.9 days, with the S-enantiomer often degrading more rapidly than the R-enantiomer.[2] Microbial degradation of related triazole fungicides often involves processes such as hydrolysis, dehalogenation, and hydroxylation, catalyzed by microbial enzymes.[2] Genera such as Pantoea, Serratia, Ochrobactrum, and Bacillus have been identified as key players in the degradation of similar fungicides.[2]

Chapter 5: Ecotoxicology and Non-Target Effects

While effective against target fungi, the potential impact of Diniconazole on non-target organisms is a key area of research for environmental risk assessment.

5.1 Aquatic Toxicity

Diniconazole exhibits moderate toxicity to aquatic organisms.[1]

-

Algae: Triazole fungicides can inhibit the growth of green algae. For the species Scenedesmus obliquus, the EC50 values for the related triazole hexaconazole were found to be enantioselective, with the 96-hour EC50 for the racemic mixture being 0.178 mg/L.[13] This suggests that Diniconazole likely has a similar inhibitory effect on algal growth.

5.2 Terrestrial Ecotoxicity

-

Soil Microorganisms: As discussed in Chapter 3.3, fungicides can alter the structure and function of soil microbial communities. Application of triazoles can lead to shifts in the abundance of key bacterial and fungal phyla and may inhibit important soil enzyme activities, such as dehydrogenase activity.[11]

-

Other Organisms: Diniconazole is reported to be moderately toxic to birds and honeybees.[1]

5.3 Plant Growth Regulation

Beyond its fungicidal properties, Diniconazole also acts as a plant growth regulator (PGR).[1] Like other triazoles, it can inhibit gibberellin biosynthesis in plants, leading to reduced stem elongation and a more compact growth habit.[12] This effect has been observed in bean plants, where it decreased plant height and leaf area.[1]

| Organism/Endpoint | Value/Observation | Source |

| Fungicidal Activity (EC50) | ||

| Botrytis cinerea | 0.012 mg/L | [1] |

| Sclerotinia fimicola | <0.001 mg/L | [1] |

| Fusarium graminearum | 0.008 mg/L | [1] |

| Aquatic Toxicity | ||

| Zebrafish (Danio rerio) | Exhibits dose-dependent toxicity. 96h LC50 for related Difenoconazole is ~1.17-1.45 mg/L. | [1][12] |

| Green Algae (Scenedesmus obliquus) | Growth inhibition expected. 96h EC50 for related Hexaconazole is 0.178 mg/L. | [13] |

| Environmental Fate | ||

| Half-life (Dissipation) | R-enantiomer: 5.3-7.9 days (in fruit); S-enantiomer: 2.5-7.1 days (in fruit) | [2] |

Conclusion

Diniconazole remains a significant tool in disease management for modern agriculture. Its potent and specific mechanism of action against the fungal ergosterol biosynthesis pathway makes it highly effective. However, its environmental persistence, stereoisomer-specific behavior, and potential for non-target toxicity necessitate a comprehensive and nuanced approach to its study and application. For the research scientist, understanding the detailed methodologies for its synthesis, analysis, and ecotoxicological evaluation is paramount. By leveraging the technical protocols and foundational knowledge presented in this guide, the scientific community can continue to build upon our understanding of Diniconazole, ensuring its responsible use and fostering the development of next-generation fungal control strategies.

References

-

AERU. (n.d.). Diniconazole (Ref: XE-779). University of Hertfordshire. [Link]

-

PubChem. (n.d.). Diniconazole-M. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Photodegradation of fungicide diniconazole (I; X=Cl). [Link]

-

AERU. (n.d.). Diniconazole-M. University of Hertfordshire. [Link]

-

PubMed. (2021). Enantioselective Dissipation, Residue, and Risk Assessment of Diniconazole Enantiomers in Four Kinds of Fruits. National Library of Medicine. [Link]

-

PubMed. (2016). Fungal cell membrane-promising drug target for antifungal therapy. National Library of Medicine. [Link]

-

MDPI. (2023). Combined Developmental Toxicity of the Pesticides Difenoconazole and Dimethomorph on Embryonic Zebrafish. [Link]

-

ResearchGate. (n.d.). Photoinduced isomerization of diniconazole-M (190) followed by cyclization. [Link]

- Google Patents. (n.d.).

-

PubMed. (2024). Microbial Community Profiling Protocol with Full-length 16S rRNA Sequences and Emu. National Library of Medicine. [Link]

-

Journal of Hygienic Engineering and Design. (n.d.). THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). [Link]

-

ResearchGate. (n.d.). The biosynthesis pathway of ergosterol in fungi. [Link]

-

Frontiers. (2022). Exposure to fenvalerate and tebuconazole exhibits combined acute toxicity in zebrafish and behavioral abnormalities in larvae. [Link]

-

Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. [Link]

-

Frontiers. (n.d.). Beyond Taxonomic Identification: Integration of Ecological Responses to a Soil Bacterial 16S rRNA Gene Database. [Link]

-

ResearchGate. (n.d.). Enantioselective Toxic Effects of Hexaconazole Enantiomers Against Scenedesmus Obliquus. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. Microbial Community Profiling Protocol with Full-length 16S rRNA Sequences and Emu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Embryotoxic Effects of Pesticides in Zebrafish (Danio rerio): Diflubenzuron, Pyriproxyfen, and Its Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]

- 8. Growth modeling of the green microalga Scenedesmus obliquus in a hybrid photobioreactor as a practical tool to understand both physical and biochemical phenomena in play during algae cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. cdn.apub.kr [cdn.apub.kr]

- 12. Frontiers | Beyond Taxonomic Identification: Integration of Ecological Responses to a Soil Bacterial 16S rRNA Gene Database [frontiersin.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

In the ever-expanding universe of scientific information, discoverability is paramount. For researchers, scientists, and drug development professionals, the ability to quickly and efficiently find relevant, accurate, and in-depth technical information is not a matter of convenience, but a cornerstone of innovation. This guide departs from rigid, one-size-fits-all approaches to keyword categorization. Instead, we will delve into the nuanced world of researcher intent, providing a framework to understand the "why" behind a search query. By aligning your content with these underlying motivations, you can create technical guides and whitepapers that not to just rank in search results, but to become indispensable resources for your target audience.

The Genesis of a Query: Deconstructing Researcher Intent

The journey of a researcher, from a nascent idea to a validated discovery, is mirrored in their information-seeking behavior.[1][2] This journey is not linear but cyclical, involving various stages of exploration, focused investigation, and practical application.[3][4][5][6][7] Understanding these stages is the key to unlocking the intent behind their keywords. We can distill this complex behavior into five core researcher intents:

-

Exploratory Intent: The inception of a research question.

-

Mechanistic Intent: The quest to understand the underlying "how" and "why."

-

Methodological Intent: The search for practical, actionable protocols and techniques.

-

Validation & Troubleshooting Intent: The need to verify findings and overcome experimental hurdles.

-

Application & Innovation Intent: The drive to apply knowledge and push the boundaries of the field.

This framework moves beyond the simplistic "informational" versus "transactional" dichotomy, offering a more granular and actionable model for scientific content creation.[8]

The Five Pillars of Researcher Intent: A Framework for Content Strategy

To effectively guide content creation, we must dissect each of these intents, identifying the characteristic keywords and the corresponding content strategies that will resonate with the researcher at each stage.

Exploratory Intent: Charting the Unkown

At this initial stage, researchers are casting a wide net, seeking to understand the landscape of a new field, disease, or technology. Their queries are often broad and conceptual.

| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |

| Exploratory | To gain a broad overview and identify key areas of interest. | overview, introduction to, basics of, review, landscape, history of, key players in | "neuroinflammation overview", "introduction to CRISPR-Cas9", "drug discovery landscape for Alzheimer's", "history of monoclonal antibodies" | Foundational whitepapers, comprehensive review articles, historical perspectives, and expert interviews. |

Mechanistic Intent: Unraveling the "Why"

Once a general understanding is established, the researcher delves deeper, seeking to comprehend the fundamental biological or chemical processes at play.

| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |

| Mechanistic | To understand the underlying mechanisms of action. | pathway, mechanism of action, signaling cascade, molecular basis of, role of...in... | "mTOR signaling pathway in cancer", "mechanism of action of metformin", "JAK-STAT signaling cascade", "molecular basis of neurodegeneration" | In-depth technical guides with detailed signaling pathway diagrams, animations, and expert commentary on molecular interactions. |

Methodological Intent: The How-To of Discovery

Here, the focus shifts from the theoretical to the practical. Researchers are actively looking for detailed instructions to replicate or adapt experiments.

| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |

| Methodological | To find specific protocols and experimental procedures. | protocol, assay, method, technique, step-by-step guide, workflow | "CRISPR-Cas9 knockout protocol", "western blot protocol for membrane proteins", "cell culture technique for primary neurons", "next-generation sequencing workflow" | Detailed, step-by-step protocols with downloadable checklists, video demonstrations, and explanations of critical steps. |

Validation & Troubleshooting Intent: Ensuring Rigor and Overcoming Hurdles

Scientific progress is rarely linear. This intent reflects the critical need to validate results and troubleshoot experiments that have gone awry.

| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |

| Validation & Troubleshooting | To confirm experimental results and solve technical problems. | troubleshooting, optimization, common pitfalls, validation of, quality control for | "western blot troubleshooting high background", "PCR optimization for GC-rich templates", "common pitfalls in flow cytometry", "validation of a new antibody" | Troubleshooting guides with decision trees, FAQs, case studies of experimental failures and solutions, and expert Q&A sessions. |

Application & Innovation Intent: From Bench to Breakthrough

The culmination of the research journey is the application of knowledge to solve a problem or create something new. This intent is characterized by a forward-looking and solution-oriented mindset.

| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |

| Application & Innovation | To apply findings to new contexts and explore novel therapeutic strategies. | application of, in drug discovery, therapeutic target, novel approach, future of | "application of organoids in drug screening", "STAT3 as a therapeutic target", "novel approaches to CAR-T cell therapy", "future of personalized medicine" | In-depth whitepapers on the application of technologies in drug development, case studies of successful therapeutic interventions, and forward-looking articles on emerging trends. |

Visualizing the Researcher's Journey: A Keyword Intent Workflow

To translate this framework into a practical workflow for content creation, we can visualize the process from initial keyword analysis to the final content output.

Caption: A workflow for creating researcher-centric content.

Protocol for Identifying and Categorizing Researcher Intent Keywords

This protocol provides a systematic approach to uncovering and classifying keywords based on the five researcher intents.

Objective: To identify and categorize keywords that reflect the specific information needs of researchers, scientists, and drug development professionals.

Materials:

-

Keyword research tools (e.g., Google Keyword Planner, Ahrefs, SEMrush)

-

Spreadsheet software (e.g., Google Sheets, Microsoft Excel)

-

Access to scientific databases and journals (e.g., PubMed, Scopus)

Procedure:

-

Seed Keyword Identification:

-

Begin by brainstorming a list of broad "seed" keywords related to your core topic. These should be fundamental concepts in your field.

-

Example: If your topic is "monoclonal antibodies," your seed keywords might include "monoclonal antibody," "mAb," "antibody engineering," and "hybridoma technology."

-

-

Keyword Expansion using Intent Modifiers:

-

For each seed keyword, append the characteristic keyword modifiers for each of the five researcher intents (see tables above).

-

Example: For the seed keyword "monoclonal antibody," you would generate phrases like "monoclonal antibody overview" (Exploratory), "monoclonal antibody mechanism of action" (Mechanistic), "monoclonal antibody production protocol" (Methodological), "monoclonal antibody purification troubleshooting" (Validation & Troubleshooting), and "monoclonal antibody in cancer therapy" (Application & Innovation).

-

-

Data Collection from Keyword Research Tools:

-

Input your expanded keyword lists into your chosen keyword research tools.

-

Export the data, including the keyword, search volume, and any related keywords suggested by the tool.

-

-

Analysis of Scientific Literature:

-

Categorization and Prioritization:

-

In your spreadsheet, create columns for the keyword, its corresponding researcher intent, and its search volume.

-

Categorize each keyword based on the five intents.

-

Prioritize keywords that have a reasonable search volume and are highly relevant to your expertise and content goals.

-

The Interplay of Intents: A Signaling Pathway Analogy

The five researcher intents are not isolated states but rather interconnected nodes in a dynamic process of discovery. We can visualize this relationship as a signaling pathway, where the output of one stage of inquiry often serves as the input for the next.

Caption: The cyclical and interconnected nature of researcher intents.

By understanding and catering to these five fundamental researcher intents, you can create a content ecosystem that supports scientists at every stage of their journey. This approach not only enhances the visibility of your technical content but also establishes your authority and trustworthiness within the scientific community.

References

- (PDF) Information Seeking Behavior of Academic Scientists - ResearchGate. (2025, August 6).

- Online Searching Styles: A Case-Study-Based Model of Searching Behavior - University of Washington. Retrieved from the University of Washington website.

- The Importance of Keywords and References in a Scientific Manuscript - ResearchGate. (2022, December 9).

- Using Search Engines - Academic Research Guide Association.

- Navigating the Drug Development Process: From Discovery to Market - SEQENS. (2024, September 13).

- Information-seeking behavior of basic science researchers: implications for library services.

- Using search engines – Research and Writing Skills for Academic and Graduate Researchers - RMIT Open Press.

- Search Behavior Modeling – User Intent, Analysis and SEO - IMMWIT.

- Drug discovery and development: introduction to the general public and patient groups. (2023, May 23).

- Your Initial Keyword Research and Keyword Intent | Booya Digital.

- The Drug Development Timeline: Why It Takes Over 10 Years | IntuitionLabs.

- (PDF) Toward a Web Search Information Behavior Model - ResearchGate.

- Information-seeking behaviors of academic researchers in the internet age: A user study in the United States, China and Greece.

- The Ultimate Guide to Academic Search Engines (2026) - Paperguide. (2025, May 1).

- Information seeking behaviour of mathematicians: scientists and students. (2014, December 4).

- How To Incorporate Search Intent into Keyword Research - SMA Marketing. (2025, March 13).

- Models of Information Seeking Behaviour: A Comparative Study.

- Tips for Effective Research on Search Engines — Premier Healthcare Marketing Blog. Retrieved from the Premier Healthcare Marketing Blog.

- The Complete Drug Discovery and Development Journey - Impact Healthcare. (2024, October 21).

- Information-Seeking Behavior in the Digital Age: A Multidisciplinary Study of Academic Researchers | Ge.

- Identifying Keywords for Scientific Papers: A Simple 5-Step Guide | Researcher.Life. (2023, February 20).

- Search Behavior Patterns - Boxes and Arrows. (2008, January 30).

- (PDF) Best search engines for researchers - ResearchGate. (2022, November 1).

- Title, abstract and keywords: a practical guide to maximize the visibility and impact of academic papers - PubMed Central. (2024, July 31).

- From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. (2025, May 5).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Information-seeking behavior of basic science researchers: implications for library services - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Navigating the Drug Development Process: From Discovery to Market - SEQENS [seqens.com]

- 4. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. impactcare.co.in [impactcare.co.in]

- 7. ijprajournal.com [ijprajournal.com]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. Identifying Keywords for Scientific Papers: A Simple 5-Step Guide | Researcher.Life [researcher.life]

- 11. Title, abstract and keywords: a practical guide to maximize the visibility and impact of academic papers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

A Senior Application Scientist's Guide to Rapamycin: Methodologies and Applications in Preclinical Research

Abstract: This technical guide provides a comprehensive overview of Rapamycin (also known as Sirolimus), a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). We delve into the core mechanism of mTOR signaling and its inhibition by Rapamycin, offering detailed, field-proven protocols for its application in both in vitro and in vivo preclinical research. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to design, execute, and validate experiments using Rapamycin. We cover critical methodological considerations, from stock solution preparation to the validation of pathway inhibition, and explore key research applications in cancer biology, autophagy, and immunology.

Section 1: Core Mechanism of Action: The mTOR Signaling Hub

The mTOR signaling pathway is a master regulator of cell metabolism, growth, proliferation, and survival, integrating signals from nutrients, growth factors, and cellular energy status.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.

Rapamycin exerts its inhibitory effect primarily on mTORC1. It first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][3] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex, leading to allosteric inhibition of its kinase activity.[3] This inhibition disrupts the phosphorylation of key downstream effectors, including p70 S6 Kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and cell growth.[4] While acute Rapamycin treatment is specific to mTORC1, prolonged or high-dose exposure can also indirectly inhibit the assembly and function of mTORC2 in some contexts.[3][5]

Caption: A generalized workflow for a preclinical in vivo efficacy study using Rapamycin.

Section 4: Key Applications in Preclinical Research

Rapamycin's potent and specific mechanism of action has made it an invaluable tool across multiple fields of research.

-

Cancer Biology: The mTOR pathway is hyperactive in up to 80% of human cancers, making it a pivotal target. [6]Rapamycin and its analogs (rapalogs) are used preclinically to inhibit cancer cell growth, suppress tumor angiogenesis, and delay tumor progression. [7][8][9]It is particularly effective in models of cancers driven by mutations upstream of mTOR, such as those with PTEN loss or PI3K/Akt activation.

-

Autophagy Induction: By inhibiting mTORC1, a major negative regulator of autophagy, Rapamycin is one of the most widely used pharmacological inducers of this cellular recycling process. [10][11][12]This application is critical for studying the roles of autophagy in neurodegenerative diseases, aging, and cellular homeostasis. [13]* Immunology and Transplant Research: Rapamycin has potent immunosuppressive properties by inhibiting the proliferation of T-cells and B-cells. [3][14]It is a clinically approved drug used to prevent organ transplant rejection. [14][15]In research, it is used to modulate immune responses, study T-cell differentiation, and investigate autoimmune disease models. [16][17]* Aging and Longevity: Rapamycin is the most robust chemical agent known to extend lifespan across multiple species, from yeast to mice. [6][18][19]This has made it a cornerstone of aging research, used to investigate the molecular mechanisms that connect nutrient sensing to longevity and to ameliorate various age-related declines in function. [6]

Section 5: Troubleshooting and Best Practices

-

Inconsistent In Vitro Results: If you fail to see inhibition of p-S6K, re-evaluate your Rapamycin stock. Ensure it was dissolved completely in DMSO and stored properly. Confirm that your cells are sensitive to Rapamycin, as some cell lines exhibit resistance.

-

In Vivo Toxicity: Monitor animals closely for weight loss and other signs of poor health. While generally well-tolerated at standard doses, high doses or chronic treatment can lead to metabolic side effects. Intermittent dosing strategies (e.g., once every 3-5 days) have been shown to maintain efficacy while minimizing side effects. [20][21]* Vehicle Controls are Non-Negotiable: Always include a group of animals treated with the vehicle solution alone. This is the only way to ensure that the observed phenotype is due to Rapamycin and not the delivery vehicle.

-

Validate Each New Batch: It is good practice to perform a simple in vitro Western blot to confirm the biological activity of each new batch of Rapamycin before committing to a large or lengthy in vivo experiment.

References

-

NutritionFacts.org. (2024). Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan. Retrieved from [Link]

-

Lin, W.-R., et al. (2021). Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways. Frontiers in Oncology. Retrieved from [Link]

-

Chen, J., et al. (2018). Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells. Experimental and Therapeutic Medicine. Retrieved from [Link]

-

University of Wisconsin-Madison. Rapamycin. Environment, Health & Safety. Retrieved from [Link]

-

ResearchGate. Western blot analysis of mTOR, S6K1, P-4E-BP, Myog, Myod, and Myhc.... Retrieved from [Link]

-

Wullschleger, S., et al. (2006). mTOR signaling at a glance. Journal of Cell Science. Retrieved from [Link]

-

Thomson, A. W., et al. (2009). Paradoxical Aspects of Rapamycin Immunobiology in Transplantation. American Journal of Transplantation. Retrieved from [Link]

-

Comas, M., et al. (2012). New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis. Aging. Retrieved from [Link]

-

Gallo, J. M., et al. (1994). Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

-

Wikipedia. mTOR. Retrieved from [Link]

-

Kaeberlein, M., et al. (2025). Pharmacokinetic analysis of intermittent rapamycin administration in early-stage Alzheimer's Disease. medRxiv. Retrieved from [Link]

-

ResearchGate. (2015). How to make sure rapamycin completely dissolve in medium?. Retrieved from [Link]

-

Shi, L., et al. (2022). Autophagy Contributes to the Rapamycin-Induced Improvement of Otitis Media. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

Rebo, J., et al. (2023). Blazing a trail for the clinical use of rapamycin as a geroprotecTOR. GeroScience. Retrieved from [Link]

-

Feldman, M. E., et al. (2009). Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. PLoS Biology. Retrieved from [Link]

- Google Patents. US5530006A - Rapamycin formulation for IV injection.

-

JCI Insight. (2025). Rapamycin immunomodulation utilizes time-dependent alterations of lymph node architecture, leukocyte trafficking, and gut microbiome. Retrieved from [Link]

-

Oncotarget. (2023). Cancer Prevention With Rapamycin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1998). 14C rapamycin. Retrieved from [Link]

-

Spandidos Publications. (2012). Rapamycin induces autophagy in the melanoma cell line M14 via regulation of the expression levels of Bcl‑2 and Bax. Retrieved from [Link]

-

Healthspan. (2023). Examining Rapamycin's Role in Cancer Prevention: Insights from Dr. Mikhail Blagosklonny's Research. Retrieved from [Link]

-

Longevity.Technology. (2023). Managing immune suppression and graft rejection with rapamycin in organ transplantation. Retrieved from [Link]

-

University of Wisconsin-Madison. Use of Rapamycin. Environment, Health & Safety. Retrieved from [Link]

-

ACS Publications. (2023). Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies. Retrieved from [Link]

-

PNAS. (2008). Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation. Retrieved from [Link]

-

American Physiological Society. (2022). Rapamycin-induced autophagy in osteosarcoma cells is mediated via the biglycan/Wnt/β-catenin signaling axis. Retrieved from [Link]

-

The Jackson Laboratory. (2014). Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction. Retrieved from [Link]

-

ResearchGate. In vivo rapamycin administration altered the proportion of immune cells.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging. Retrieved from [Link]

-

YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

-

CancerChoices. Rapamycin (Sirolimus). Retrieved from [Link]

-

AACR Journals. The Enigma of Rapamycin Dosage. Molecular Cancer Therapeutics. Retrieved from [Link]

-

ScienceDaily. (2016). Transplant drug may provide benefits after spinal cord injury. Retrieved from [Link]

-

Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

-

Dr.Oracle. (2025). What are the protocols for using rapamycin (sirolimus) for longevity?. Retrieved from [Link]

-

Journal of Clinical Investigation. (2012). mTOR: a pharmacologic target for autophagy regulation. Retrieved from [Link]

-

The Journals of Gerontology: Series A. (2016). Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacokinetic analysis of intermittent rapamycin administration in early-stage Alzheimer's Disease. Retrieved from [Link]

-

Protocol Exchange. (2012). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

Sources

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]

- 7. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. gethealthspan.com [gethealthspan.com]

- 10. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Autophagy Contributes to the Rapamycin-Induced Improvement of Otitis Media [frontiersin.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Managing immune suppression and graft rejection with rapamycin in organ transplantation [longevity.technology]

- 15. Paradoxical Aspects of Rapamycin Immunobiology in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI Insight - Rapamycin immunomodulation utilizes time-dependent alterations of lymph node architecture, leukocyte trafficking, and gut microbiome [insight.jci.org]

- 17. sciencedaily.com [sciencedaily.com]

- 18. medrxiv.org [medrxiv.org]

- 19. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]

- 20. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. droracle.ai [droracle.ai]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Current Non-Viral-Based Strategies to Manufacture CAR-T Cells [mdpi.com]

- 3. Non-viral chimeric antigen receptor (CAR) T cells going viral - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxcyte.com [maxcyte.com]

- 5. CAR-T manufacturing reduces heterogeneity between CIDP and multiple myeloma patient-derived T cells [thno.org]

- 6. Improving CAR-T immunotherapy: Overcoming the challenges of T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of CAR T cell exhaustion and current counteraction strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of CAR T cell exhaustion and current counteraction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. the-scientist.com [the-scientist.com]

- 10. Strategies to overcome tumor microenvironment immunosuppressive effect on the functioning of CAR-T cells in high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strategies to overcome tumor microenvironment immunosuppressive effect on the functioning of CAR-T cells in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | CAR-T Cells Hit the Tumor Microenvironment: Strategies to Overcome Tumor Escape [frontiersin.org]

- 13. Antigen escape in CAR-T cell therapy: Mechanisms and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Strategies to Overcome Antigen Heterogeneity in CAR-T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ashpublications.org [ashpublications.org]

- 20. Predictive markers for the efficacy of CAR T-cell therapy: the interplay between CAR T-cell fitness and systemic immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Biomarkers for prediction of CAR T therapy outcomes: current and future perspectives [frontiersin.org]

- 22. vjhemonc.com [vjhemonc.com]

- 23. Syngeneic Mouse Models for Pre-Clinical Evaluation of CAR T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jitc.bmj.com [jitc.bmj.com]

- 25. blog.td2inc.com [blog.td2inc.com]

- 26. Predictive value of preclinical models for CAR-T cell therapy clinical trials: a systematic review and meta-analysis | bioRxiv [biorxiv.org]

- 27. The FDA’s Regulatory Framework for Chimeric Antigen Receptor‐T Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The regulation of CAR-T cells [insights.bio]

- 29. premier-research.com [premier-research.com]

- 30. fdli.org [fdli.org]

- 31. friendsofcancerresearch.org [friendsofcancerresearch.org]

The Metabolic Gauntlet: Unraveling the Biotransformation of Diniconazole in Planta

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diniconazole, a potent triazole fungicide, is instrumental in managing a broad spectrum of fungal diseases in agriculture. Its efficacy, however, is intrinsically linked to its metabolic fate within the plant system. This technical guide provides an in-depth exploration of the metabolic pathway of Diniconazole in plants, designed for researchers, scientists, and professionals in drug development. We will navigate the journey of Diniconazole from its absorption to its ultimate transformation into various metabolites, elucidating the key enzymatic players and biochemical reactions that govern this process. This guide emphasizes the causality behind experimental choices and provides a framework for understanding and predicting the behavior of xenobiotics in plants.

Introduction: The Xenobiotic Challenge in Plants

Plants have evolved sophisticated enzymatic machinery to metabolize foreign compounds, or xenobiotics, as a defense mechanism.[1][2][3] This metabolic process, often analogized to the detoxification pathways in animals, typically occurs in three phases:

-

Phase I: Modification: The initial step involves the introduction or exposure of functional groups (e.g., hydroxyl, carboxyl) on the xenobiotic molecule, primarily through oxidation, reduction, or hydrolysis. This increases the molecule's reactivity and prepares it for the subsequent phase.

-

Phase II: Conjugation: The modified xenobiotic is then conjugated with endogenous molecules such as sugars, amino acids, or glutathione. This process significantly increases the water solubility of the compound, reduces its toxicity, and facilitates its transport and sequestration.

-

Phase III: Compartmentalization: Finally, the conjugated metabolites are transported and stored in specific cellular compartments, such as the vacuole, or are incorporated into cell wall components, effectively removing them from active metabolic pathways.

Diniconazole, as a xenobiotic, is subjected to this intricate metabolic gauntlet upon entering the plant system. Understanding its specific biotransformation pathway is paramount for optimizing its fungicidal activity, assessing its environmental impact, and ensuring food safety.

The Metabolic Journey of Diniconazole: A Step-by-Step Analysis

While a complete, universally accepted metabolic pathway for Diniconazole across all plant species is yet to be fully elucidated in a single comprehensive study, a cohesive picture can be constructed from research on triazole fungicides and xenobiotic metabolism in plants. The primary metabolic transformations involve oxidation and conjugation.

Phase I: The Oxidative Transformation

The initial and most critical step in the metabolism of Diniconazole is oxidation, a reaction predominantly catalyzed by the versatile cytochrome P450 monooxygenases (CYPs) .[3][4][5][6] These heme-containing enzymes are central to the detoxification of a wide array of xenobiotics in plants.[3][5][6] In the case of Diniconazole, CYPs are responsible for hydroxylation reactions, introducing hydroxyl (-OH) groups at various positions on the molecule.

Based on the metabolism of similar triazole fungicides and related compounds, the likely sites for hydroxylation on the Diniconazole molecule are the t-butyl group and the dichlorophenyl ring.

Hypothesized Phase I Metabolic Steps:

-

Hydroxylation of the t-butyl group: One of the methyl groups on the t-butyl moiety is oxidized to a hydroxymethyl group.

-

Hydroxylation of the dichlorophenyl ring: A hydroxyl group is introduced onto the aromatic ring.

These hydroxylation reactions result in the formation of more polar and reactive metabolites, primed for the subsequent conjugation phase.

Phase II: Conjugation for Detoxification and Sequestration

Following oxidation, the hydroxylated Diniconazole metabolites undergo conjugation with endogenous sugar molecules, a process mediated by UDP-glycosyltransferases (UGTs) .[7] UGTs are a large family of enzymes that play a crucial role in the glycosylation of a wide range of substrates, including plant hormones, secondary metabolites, and xenobiotics.[7][8]

In this phase, a glucose molecule is typically transferred from UDP-glucose to the hydroxyl group of the Diniconazole metabolite, forming a glucoside conjugate. This conjugation step is critical for several reasons:

-

Increased Water Solubility: The addition of the hydrophilic sugar moiety dramatically increases the water solubility of the metabolite.

-

Reduced Toxicity: Glycosylation generally leads to a significant reduction in the biological activity and toxicity of the xenobiotic.

-

Facilitated Transport and Storage: The resulting glucoside conjugates are recognized by plant transport systems and are actively sequestered into the vacuole or apoplast for long-term storage, effectively removing them from the cytoplasm.

The culmination of these metabolic processes is the transformation of the parent Diniconazole molecule into a series of more polar, less toxic, and readily sequestered metabolites.

Visualizing the Metabolic Pathway

To provide a clearer understanding of the biotransformation process, the following diagram illustrates the hypothesized metabolic pathway of Diniconazole in plants.

Caption: Hypothesized metabolic pathway of Diniconazole in plants.

Experimental Methodologies for Elucidating the Metabolic Pathway

The elucidation of a xenobiotic's metabolic pathway in plants is a meticulous process that requires a combination of advanced analytical techniques. The following outlines a standard experimental workflow.

Radiolabeling Studies: Tracing the Fate of Diniconazole

The cornerstone of metabolic fate studies is the use of radiolabeled compounds.[9][10][11][12] Synthesizing Diniconazole with a radioactive isotope, typically Carbon-14 (¹⁴C), allows for the sensitive and accurate tracking of the parent compound and its metabolites within the plant.

Protocol: ¹⁴C-Diniconazole Application and Sample Collection

-

Synthesis of ¹⁴C-Diniconazole: Obtain or synthesize Diniconazole with a ¹⁴C label at a stable position within the molecule.

-

Plant Treatment: Apply the ¹⁴C-Diniconazole solution to the plants of interest (e.g., wheat, apple seedlings) via a defined method, such as foliar spray or root application.

-

Time-Course Sampling: Harvest plant tissues (leaves, stems, roots) at various time points post-application (e.g., 0, 24, 48, 72, and 168 hours) to monitor the uptake, translocation, and metabolism of the compound over time.

-

Sample Processing: Immediately freeze the collected samples in liquid nitrogen and store them at -80°C to halt any further metabolic activity.

Extraction and Quantification of Metabolites

Once the radiolabeled plant samples are collected, the next step is to extract the parent compound and its metabolites and quantify the distribution of radioactivity.

Protocol: Metabolite Extraction and Analysis

-

Homogenization and Extraction: Homogenize the frozen plant tissue in a suitable solvent system (e.g., acetone/water or methanol/water) to extract the radiolabeled compounds.[13][14]

-

Liquid-Liquid Partitioning: Perform liquid-liquid partitioning (e.g., with n-hexane) to separate non-polar compounds from polar metabolites.[13]

-

Quantification of Radioactivity: Use liquid scintillation counting (LSC) to determine the amount of ¹⁴C in each fraction (extractable, non-extractable, and different solvent partitions).

-

Chromatographic Separation: Employ High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate the parent ¹⁴C-Diniconazole from its various ¹⁴C-metabolites.[13][15][16][17]

Structural Identification of Metabolites

The final and most challenging step is to determine the precise chemical structures of the separated metabolites. This is typically achieved using high-resolution mass spectrometry.

Protocol: Metabolite Identification

-

LC-MS/MS Analysis: Analyze the HPLC fractions containing the radiolabeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][15][16]

-

Fragmentation Analysis: The MS/MS fragmentation patterns of the metabolites are compared with that of the parent Diniconazole and with synthesized authentic standards (if available) to deduce their chemical structures.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the accurate mass and elemental composition of the metabolites, further aiding in their identification.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for studying the metabolic pathway of Diniconazole in plants.

Caption: Experimental workflow for elucidating Diniconazole's metabolic pathway.

Quantitative Data Summary

While specific quantitative data on the distribution of Diniconazole and its metabolites in various plant species is dispersed across numerous studies focusing on residue analysis, a general trend can be summarized. The following table provides a representative overview of the dissipation of Diniconazole in different crops.

| Crop | Initial Residue (ppm) | Residue after 15 days (ppm) | Half-life (hours) |

| Cucumber | 1.418 | 0.113 | 73.79 |

| Pepper | 2.836 | 0.359 | 20.71 |

Note: Data compiled from various residue analysis studies. The actual values can vary depending on the experimental conditions, application rate, and plant species.

Conclusion and Future Perspectives

The metabolic pathway of Diniconazole in plants follows the classical three-phase model of xenobiotic detoxification, involving oxidation by cytochrome P450 enzymes and subsequent conjugation by UDP-glycosyltransferases. This biotransformation process is crucial for the plant's ability to tolerate the fungicide and ultimately determines its persistence and residual levels in crops.

For researchers and professionals in drug development, a thorough understanding of these metabolic pathways is essential for:

-

Designing More Effective Fungicides: By understanding how plants metabolize a particular compound, new molecules can be designed with improved metabolic stability, leading to enhanced efficacy and lower application rates.

-

Predicting Environmental Fate: Knowledge of the metabolites formed is critical for assessing the environmental impact of the fungicide and its degradation products.

-

Ensuring Food Safety: A comprehensive understanding of the metabolic pathway is a prerequisite for setting maximum residue limits (MRLs) and conducting accurate dietary risk assessments.

Future research should focus on conducting comprehensive metabolic fate studies using radiolabeled Diniconazole in key agricultural crops to definitively identify all major metabolites and elucidate the complete, species-specific metabolic pathways. Furthermore, identifying the specific CYP and UGT isozymes involved in Diniconazole metabolism will open up new avenues for crop improvement through genetic engineering to enhance fungicide tolerance and detoxification capacity.

References

-

Asakura, T., Kitamura, M., Seki, W., Iida, T., Nakazato, M., Kazuo, Y., & Nemoto, S. (2017). [Determination of Diniconazole in Agricultural Products, Livestock and Marine Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 58(4), 195–200. [Link]

-

Bowles, D., Isayenkova, J., Lim, E. K., & Poppenberger, B. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Journal of Experimental Botany, 74(12), 3417–3431. [Link]

-

Huyet, J., Hertog, M. L. A. T. M., & Nicolaï, B. M. (2018). Dynamic Labeling Reveals Temporal Changes in Carbon Re-Allocation within the Central Metabolism of Developing Apple Fruit. Frontiers in Plant Science, 9, 137. [Link]

-

Kreuz, K., & Tommasini, R. (1997). Metabolism of the 14C-labeled herbicide clodinafop-propargyl in plant cell cultures of wheat and tobacco. Journal of Agricultural and Food Chemistry, 45(12), 4968–4973. [Link]

-

Lee, S. H., & Kim, K. R. (2017). Effect of Diniconazole on Growth and Flowering of Vinca rocea and Salvia splendis. Flower Research Journal, 25(2), 65-70. [Link]

-

Liu, X., Dong, F., Xu, J., Liu, X., Wu, X., & Zheng, Y. (2013). LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms. Journal of Chromatography B, 940, 98–105. [Link]

-

Pascal-Lorber, S., Laurent, F., & Vingering, J. (2004). Metabolic fate of [14C]-2,4-dichlorophenol and [14C]-2,4-dichloroaniline in wheat (Triticum aestivum) and soybean (Glycine max). Journal of Agricultural and Food Chemistry, 52(15), 4806–4813. [Link]

-

Park, J., Lee, S., Kim, S., Park, Y., Kim, Y., Lee, T., & Kim, J. H. (2020). Diniconazole Promotes the Yield of Female Hemp (Cannabis sativa) Inflorescence and Cannabinoids in a Vertical Farming System. Agronomy, 10(10), 1548. [Link]

-

Vryzas, Z., & Papadopoulou-Mourkidou, E. (2018). Dynamic Labeling Reveals Temporal Changes in Carbon Re-Allocation within the Central Metabolism of Developing Apple Fruit. Frontiers in Plant Science, 9, 137. [Link]

-

Bowles, D., Isayenkova, J., Lim, E. K., & Poppenberger, B. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Journal of Experimental Botany, 74(12), 3417–3431. [Link]

-

Hossen, M. S., & Ishii, T. (2023). Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense. Plants, 12(15), 2824. [Link]

-

Yan, H. F., Li, Y. J., Wang, M. L., Dai, H., Zhang, Y., & Huang, Z. Q. (2012). Determination of Diniconazole Residue in Fruits by HPLC-MS/MS. Analysis and Testing Technology and Instruments, 18(4), 204-207. [Link]

-

Pascal-Lorber, S., Laurent, F., & Vingering, J. (2004). Metabolic fate of [14C]-2,4-dichlorophenol and [14C]-2,4-dichloroaniline in wheat (Triticum aestivum) and soybean (Glycine max). Journal of Agricultural and Food Chemistry, 52(15), 4806–4813. [Link]

-

Al-Khayri, J. M., Mahfouz, M. M., & El-Shemy, H. A. (2024). Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications. Plants, 13(10), 1361. [Link]

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Diniconazole (Animal and Fishery Products). [Link]

-

Roberts, T. R., & Hutson, D. H. (Eds.). (1999). Metabolic pathways of agrochemicals: Part 2, Insecticides and fungicides. Royal Society of Chemistry. [Link]

-

Al-Khayri, J. M., Mahfouz, M. M., & El-Shemy, H. A. (2024). Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications. Plants, 13(10), 1361. [Link]

-

Hossen, M. S., & Ishii, T. (2023). Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense. Plants, 12(15), 2824. [Link]

-

Wang, Y., Zhang, Y., Li, H., Li, W., & Zhang, Q. (2014). Oxidative stress and change in plant metabolism of maize (Zea mays L.) growing in contaminated soil with elemental sulfur and toxic effect of zinc. Journal of Plant Interactions, 9(1), 694-701. [Link]

-

Wang, L., Wu, J., & Chen, J. (2012). Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. PLoS ONE, 7(10), e46419. [Link]

-

Guengerich, F. P. (2023). Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine. International Journal of Molecular Sciences, 24(5), 4583. [Link]

Sources

- 1. Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Pro" by Panchali Chakraborty, Ashok Biswas et al. [digitalcommons.mtu.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine [iris.unito.it]

- 7. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Frontiers | Dynamic Labeling Reveals Temporal Changes in Carbon Re-Allocation within the Central Metabolism of Developing Apple Fruit [frontiersin.org]

- 10. Metabolism of the14C-labeled herbicide clodinafop-propargyl in plant cell cultures of wheat and tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Uptake and metabolic fate of [14C]-2,4-dichlorophenol and [14C]-2,4-dichloroaniline in wheat (Triticum aestivum) and soybean (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Determination of Diniconazole in Agricultural Products, Livestock and Marine Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mhlw.go.jp [mhlw.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Diniconazole Residue in Fruits by HPLC-MS/MS----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]

- 17. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of a Novel Triazole Fungicide

An In-Depth Technical Guide on the Initial Synthesis and Discovery of Diniconazole

Prepared by a Senior Application Scientist